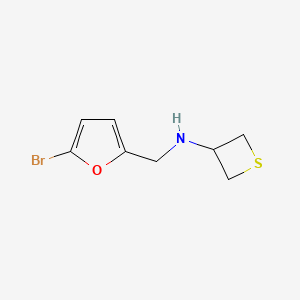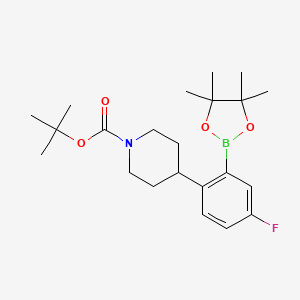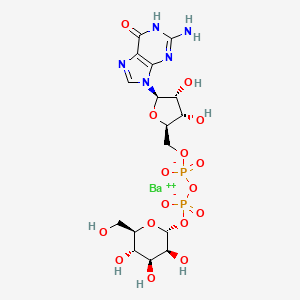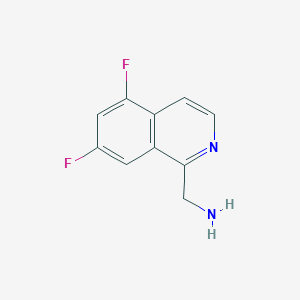
(5,7-Difluoroisoquinolin-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-Difluoroisoquinolin-1-yl)methanamine is a chemical compound with the molecular formula C10H8F2N2 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the isoquinoline ring, which imparts unique chemical properties. It is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Difluoroisoquinolin-1-yl)methanamine typically involves the reaction of isoquinoline derivatives with fluorinating agents. One common method includes the use of 5,7-difluoroisoquinoline as a starting material, which is then subjected to a series of reactions to introduce the methanamine group . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(5,7-Difluoroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
(5,7-Difluoroisoquinolin-1-yl)methanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5,7-Difluoroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity . This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,7-Difluoroquinolin-6-yl)methanamine: Similar in structure but with a different position of the fluorine atoms.
(7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine: Contains only one fluorine atom and has a tetrahydroisoquinoline core.
Uniqueness
(5,7-Difluoroisoquinolin-1-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring, which imparts distinct chemical and biological properties. This positioning can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H8F2N2 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(5,7-difluoroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H8F2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H,5,13H2 |
Clé InChI |
HCMIKACIFYMMSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C(=CC(=C2)F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


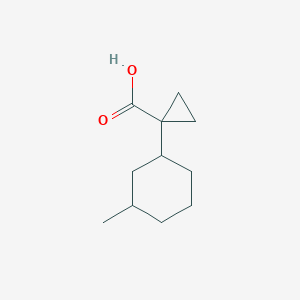
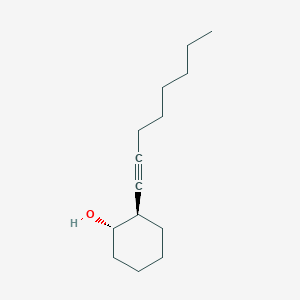
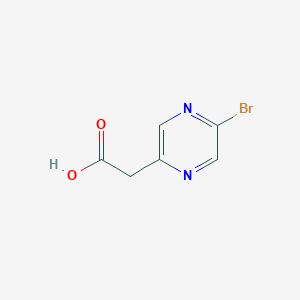
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
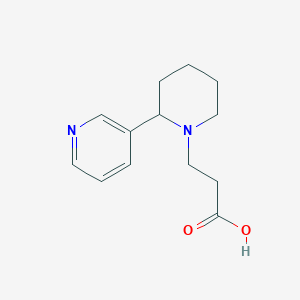
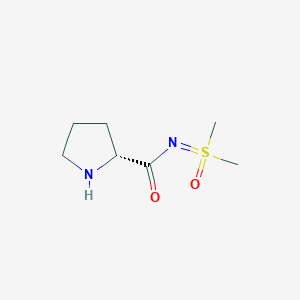
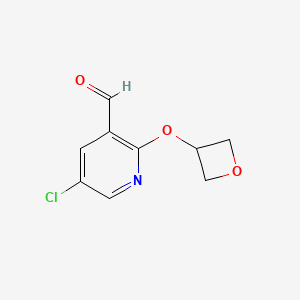

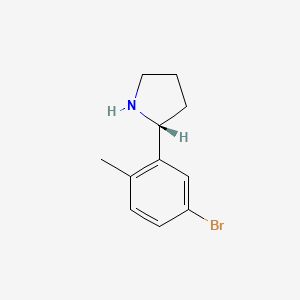
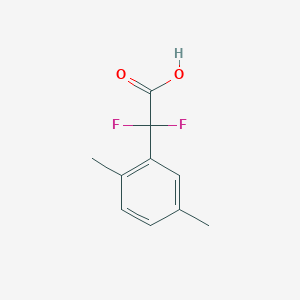
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
